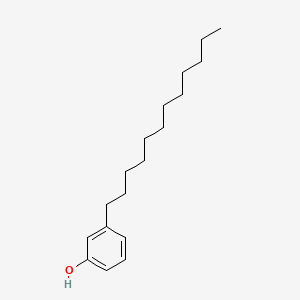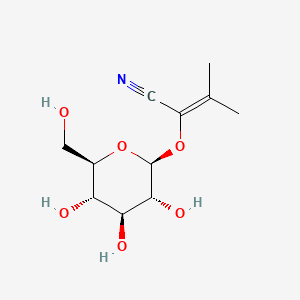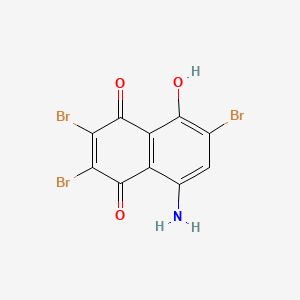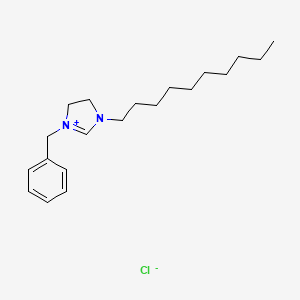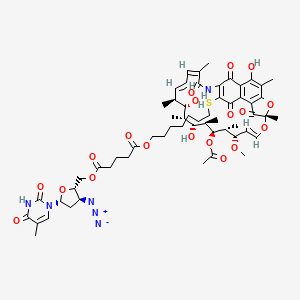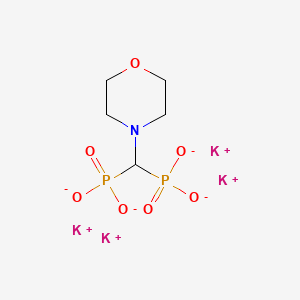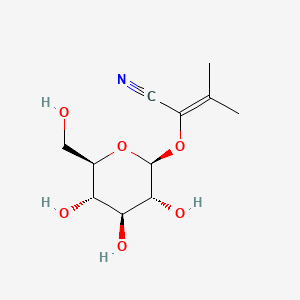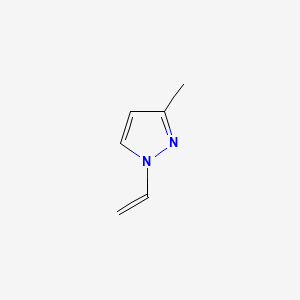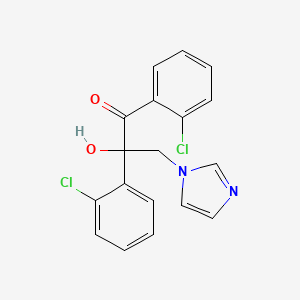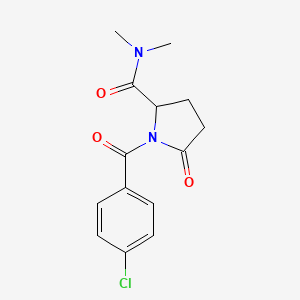
Einecs 287-456-6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Einecs 287-456-6 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique Einecs number, which helps in tracking and regulating its use in various industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Einecs 287-456-6 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and minimize by-products .
Industrial Production Methods: Industrial production of this compound is carried out on a larger scale, often in specialized chemical plants. The process involves the use of advanced equipment and technology to ensure consistent quality and efficiency. Key steps in the industrial production include raw material procurement, reaction setup, product isolation, and purification. Quality control measures are implemented at various stages to ensure compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Einecs 287-456-6 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalyst type are optimized to achieve the desired transformation. For example, oxidation reactions may require the use of strong oxidizing agents like potassium permanganate under acidic conditions .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction pathway. For instance, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted compounds. These products are often characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their structure and purity .
Scientific Research Applications
Einecs 287-456-6 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic transformations. In biology, it may serve as a probe for studying biochemical pathways. In medicine, the compound could be investigated for its potential therapeutic properties. Additionally, it finds applications in the industry as an intermediate in the production of other chemicals .
Mechanism of Action
The mechanism of action of Einecs 287-456-6 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved in its mechanism of action are often studied using biochemical assays and molecular modeling techniques .
Comparison with Similar Compounds
Einecs 287-456-6 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with analogous structures or functional groups. The comparison can be based on various parameters such as reactivity, stability, and biological activity. For example, compounds with similar oxidation states or substitution patterns may exhibit comparable reactivity but differ in their specific applications .
List of Similar Compounds:- Benzalkonium Chloride
- Mercurous Oxide
- Bismuth Tetroxide
Conclusion
This compound is a versatile compound with significant importance in various scientific and industrial fields. Its preparation methods, chemical reactions, and applications make it a valuable substance for research and development. Understanding its mechanism of action and comparing it with similar compounds further enhances its utility and potential for future innovations.
Properties
CAS No. |
85508-30-1 |
|---|---|
Molecular Formula |
C14H15ClN2O3 |
Molecular Weight |
294.73 g/mol |
IUPAC Name |
1-(4-chlorobenzoyl)-N,N-dimethyl-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C14H15ClN2O3/c1-16(2)14(20)11-7-8-12(18)17(11)13(19)9-3-5-10(15)6-4-9/h3-6,11H,7-8H2,1-2H3 |
InChI Key |
UTVSYBBRNINNRF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1CCC(=O)N1C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



